molecular formula C10H18INO4 B6145514 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate CAS No. 402726-59-4

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate

Cat. No.: B6145514
CAS No.: 402726-59-4
M. Wt: 343.16 g/mol
InChI Key: DJTBBPUINKPGDR-MLWJPKLSSA-N
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Iodination: The iodination of the butanoate ester can be carried out using iodine and a suitable oxidizing agent like sodium iodide (NaI) in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Substitution: Formation of substituted butanoate esters.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.

    Material Science: Employed in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications due to its ability to introduce specific functional groups.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center.

    Deprotection Reactions: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amine.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-amino-3-iodobutanoate: Lacks the Boc protecting group, making it more reactive but less stable.

    Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodobutanoate is unique due to the presence of both the Boc protecting group and the iodine atom. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

402726-59-4

Molecular Formula

C10H18INO4

Molecular Weight

343.16 g/mol

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1

InChI Key

DJTBBPUINKPGDR-MLWJPKLSSA-N

Isomeric SMILES

CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I

Purity

95

Origin of Product

United States

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